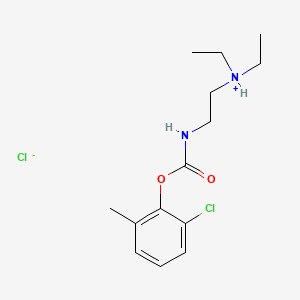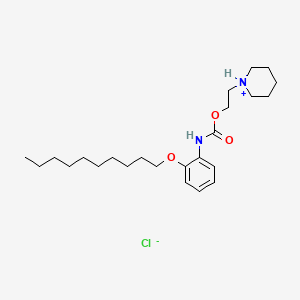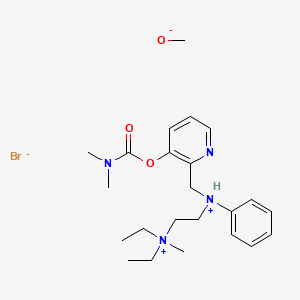
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt is a complex organic compound. It belongs to the class of hydrazinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a hydrazinium core, hydroxyl groups, and long alkyl chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt typically involves multiple steps. The process begins with the preparation of the hydrazinium core, followed by the introduction of the hydroxyl and alkyl groups. Common reagents used in these reactions include hydrazine, alkyl halides, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are also crucial due to the reactive nature of hydrazine and other intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydrazinium core can be reduced to form hydrazones or other derivatives.
Substitution: The alkyl chains can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the hydrazinium core can produce hydrazones.
Applications De Recherche Scientifique
Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt exerts its effects involves interactions with various molecular targets and pathways. The hydrazinium core can interact with enzymes and proteins, leading to changes in their activity. The hydroxyl and alkyl groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Hydrazinium, 1,1-dimethyl-1-(2-hydroxytetradecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide, inner salt include other hydrazinium salts with different alkyl and hydroxyl groups. Examples include:
- Hydrazinium, 1,1-dimethyl-1-(2-hydroxydecyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide
- Hydrazinium, 1,1-dimethyl-1-(2-hydroxyoctyl)-2-(2-methyl-1-oxo-2-propenyl)-, hydroxide
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
57830-06-5 |
|---|---|
Formule moléculaire |
C20H40N2O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]tetradecan-2-olate |
InChI |
InChI=1S/C20H40N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-19(23)17-22(4,5)21-20(24)18(2)3/h19H,2,6-17H2,1,3-5H3,(H,21,24) |
Clé InChI |
MKKRYJVRZRCQTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C[N+](C)(C)NC(=O)C(=C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[Cyclohexa-2,4-dien-1-ylidene(phenyl)methyl]benzene;ethene-1,1,2,2-tetracarbonitrile;hexachloroantimony(1-)](/img/structure/B13768222.png)



![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)



